molecular formula C21H22N4OS B2914211 N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide CAS No. 899746-22-6

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2914211
CAS No.: 899746-22-6
M. Wt: 378.49
InChI Key: WGMCYWDDCAUFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide ( 899746-22-6) is a chemical compound with a molecular formula of C21H22N4OS and a molecular weight of 378.49 g/mol . This reagent is offered in high purity, guaranteed to be 90% or greater, and is intended for research applications such as chemical biology and early-stage drug discovery . The structural core of this molecule, which integrates a pyridazine ring linked to a 4-methylpiperidine moiety, is found in compounds investigated for modulating biological targets like the MYC family of proto-oncogenes, which are important in cancer research . Furthermore, similar pyridazinone derivatives have been studied in patent literature for their potential therapeutic uses . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-10-12-25(13-11-15)20-9-8-18(23-24-20)16-4-6-17(7-5-16)22-21(26)19-3-2-14-27-19/h2-9,14-15H,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMCYWDDCAUFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyridazine moiety, and a piperidine derivative. Its molecular formula is C26H24N4O3C_{26}H_{24}N_{4}O_{3} . The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. It interacts with enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit certain kinases or enzymes, affecting pathways related to cell proliferation and survival.
  • Receptor Modulation : It could act on various receptors, potentially influencing signal transduction pathways that are crucial in cancer progression and neurodegenerative diseases .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • In Vitro Studies : In cell lines such as FaDu (hypopharyngeal tumor cells), compounds with similar structures showed enhanced cytotoxicity compared to standard treatments like bleomycin . The presence of the piperidine moiety enhances hydrophobic interactions with protein targets, improving binding affinity.
CompoundIC50 (μM)Target
This compoundTBDTBD
Bleomycin5.0DNA damage response

Neuroprotective Effects

In addition to anticancer properties, the compound may also exhibit neuroprotective effects. Research into piperidine derivatives has shown promise in treating neurodegenerative conditions by inhibiting oxidative stress and inflammation .

Case Studies

  • Cancer Treatment : A study highlighted the use of pyridazine-based compounds in targeting RET-positive non-small cell lung cancer (NSCLC). The efficacy of these compounds was demonstrated in xenograft models where tumor growth was significantly inhibited .
  • Neurodegenerative Disease : Another investigation into piperidine derivatives indicated their potential in alleviating symptoms associated with Alzheimer’s disease through dual inhibition of cholinesterase and amyloid aggregation .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

N-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is synthesized through multi-step organic reactions, primarily involving amide coupling , Grignard reactions , and catalytic hydrogenation . Below are the critical reaction steps and conditions:

Reaction Step Reagents/Conditions Catalyst Key Observations References
Piperidine Methylation Formaldehyde, transfer hydrogenationPd/C or PtAmbient pressure, 90–95°C; yields 1-methylpiperidine-4-carboxylic acid hydrochloride
Amide Formation Thionyl chloride, diethylamineForms N,N-diethyl-1-methylpiperidine-4-carboxamide; avoids dimethyl carbamoyl chloride
Grignard Coupling Isopropylmagnesium chloride/LiCl (Turbo Grignard)Conducted at ambient temperature (18–25°C); avoids cryogenic conditions
Bromine-Amine Substitution NH₃, Cu₂O (>0.02 wt%)Cu₂OReaction at 60–70°C prevents discoloration; yields high-purity intermediates
Final Amidation Thiophene-2-carbonyl chlorideForms target compound via nucleophilic acyl substitution

Reaction-Specific Insights

  • Transfer Hydrogenation :
    Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid uses formaldehyde under ambient pressure and Pd/C catalysis. This step avoids gaseous H₂, enhancing safety and scalability .
  • Grignard Methodology :
    Use of Turbo Grignard (isopropylmagnesium chloride/LiCl) enables coupling at ambient temperatures , circumventing the need for cryogenic setups. This improves reaction efficiency and reduces energy costs .
  • Copper-Catalyzed Amination :
    Substitution of bromine with an amine group employs >0.02 wt% Cu₂O at 60–70°C. Lower temperatures prevent product discoloration (yielding white crystals vs. yellow/brown at 80–110°C) .

Stability and Degradation Reactions

The compound exhibits sensitivity to oxidation and hydrolysis under specific conditions:

Reaction Type Conditions Outcome References
Oxidation Strong oxidizing agents (e.g., KMnO₄)Thiophene ring sulfoxidation or cleavage
Hydrolysis Acidic/basic aqueous mediaAmide bond cleavage to carboxylic acid and amine
Thermal Degradation >150°CDecomposition into pyridazine and piperidine derivatives

Functional Group Reactivity

  • Amide Group :
    Susceptible to nucleophilic attack (e.g., hydrolysis) but stable under anhydrous conditions. Reacts with LiAlH₄ to form amines .
  • Pyridazine Ring :
    Participates in electrophilic substitution (e.g., nitration, halogenation) at the C-3 position .
  • Thiophene Moiety :
    Undergoes electrophilic substitution (e.g., sulfonation) at the C-5 position .

Industrial-Scale Considerations

  • Optimized Catalysts :
    Palladium on charcoal (Pd/C) and Cu₂O are reused in continuous flow reactors to reduce costs .
  • Purity Control :
    Final crystallization with succinic acid yields the hemisuccinate salt (>99% purity) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The most structurally related compound identified is N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (). Below is a comparative analysis:

Feature Target Compound Analog ()
Pyridazine Substitution 6-position: 4-methylpiperidin-1-yl 6-position: 4-((2-fluorophenyl)amino)-4-oxobutylthio
Thiophene Linkage Direct phenyl-thiophene carboxamide at pyridazine 3-position Direct phenyl-thiophene carboxamide at pyridazine 3-position
Functional Groups Methylpiperidin (lipophilic, basic amine) Fluorophenyl-thioester (polar, hydrogen-bonding potential)
Molecular Weight Estimated ~425 g/mol (calculated) ~500 g/mol (estimated from structure)

Pharmacological Implications

  • Target Compound : The 4-methylpiperidin group may enhance blood-brain barrier penetration due to its lipophilicity and tertiary amine, making it relevant for CNS targets. The thiophene carboxamide likely improves solubility compared to unsubstituted pyridazines .
  • The sulfur atom in the thioether could influence metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.